molecular formula C9H12O2 B150722 Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 6203-08-3

Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No. B150722
Key on ui cas rn: 6203-08-3
M. Wt: 152.19 g/mol
InChI Key: RMAZRAQKPTXZNL-UHFFFAOYSA-N
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Patent
US05126065

Procedure details

In a 1-liter four-necked flask equipped with a Dimorth reflux condenser and a thermometer, 300 ml of cyclopentadiene and 200 ml of n-hexane was placed, and 250 ml of methyl acrylate was added dropwise over one hour while cooled on an ice bath and stirred, and then stirred for a further 30 minutes, to obtain 2-methoxycarbonyl-5-norbornene.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[C:6]([O:10][CH3:11])(=[O:9])C=C.[CH3:12][CH2:13]CCCC>>[CH3:11][O:10][C:6]([CH:2]1[CH2:1][CH:5]2[CH2:4][CH:3]1[CH:12]=[CH:13]2)=[O:9]

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
C1=CC=CC1
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1-liter four-necked flask equipped with a Dimorth
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
while cooled on an ice bath
STIRRING
Type
STIRRING
Details
stirred for a further 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1C2C=CC(C1)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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